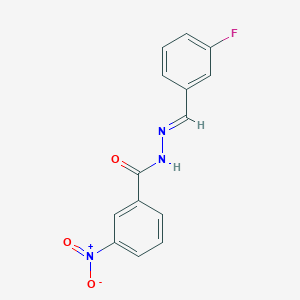
N-(3-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide, commonly known as CPDA, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. CPDA belongs to the class of compounds known as amides and has a molecular weight of 325.39 g/mol.
作用機序
The exact mechanism of action of CPDA is not fully understood. However, it has been suggested that CPDA exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. CPDA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CPDA has also been shown to activate the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
CPDA has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). CPDA has also been shown to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which is involved in the regulation of neuronal excitability. In addition, CPDA has been shown to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the major advantages of using CPDA in lab experiments is its relatively simple synthesis method. CPDA can be synthesized using readily available starting materials and a simple one-pot reaction. In addition, CPDA has been shown to exhibit a range of therapeutic properties, making it a versatile compound for scientific research. However, one of the limitations of using CPDA in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the scientific research of CPDA. One potential direction is the investigation of CPDA as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of CPDA as a potential anticancer agent. In addition, further studies are needed to elucidate the exact mechanism of action of CPDA and to optimize its therapeutic properties.
合成法
CPDA can be synthesized using a simple one-pot reaction. The reaction involves the condensation of 3-cyanophenylamine and 2,4-dimethylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield CPDA.
科学的研究の応用
CPDA has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. CPDA has also been shown to possess antitumor activity against various cancer cell lines. In addition, CPDA has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(3-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-6-7-16(13(2)8-12)21-11-17(20)19-15-5-3-4-14(9-15)10-18/h3-9H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBSTPSNPMPBCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359500 |
Source


|
| Record name | N-(3-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide | |
CAS RN |
5856-29-1 |
Source


|
| Record name | N-(3-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide](/img/structure/B5887891.png)

![2,6-dimethoxy-4-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}phenol](/img/structure/B5887912.png)
![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5887915.png)

![2-(3,4-dimethylphenoxy)-N-{[(3-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5887927.png)


![ethyl 7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5887947.png)

![2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5887986.png)
![methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5887994.png)
